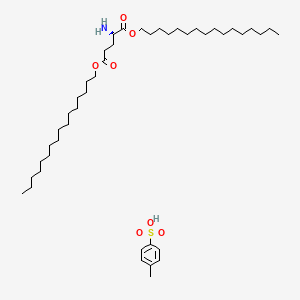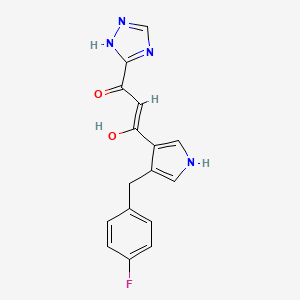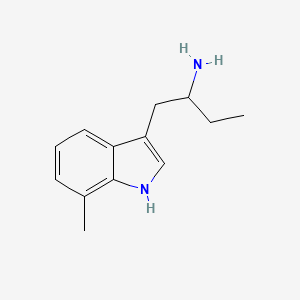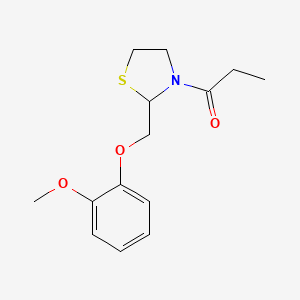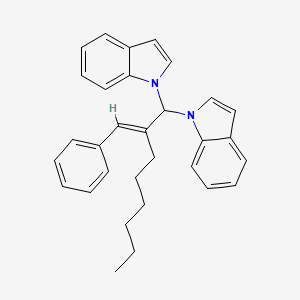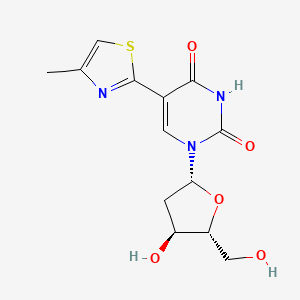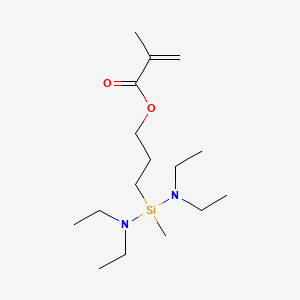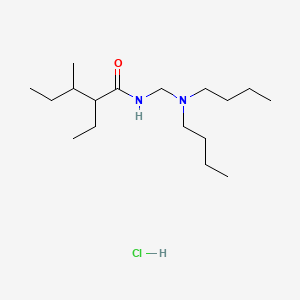
Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride: is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes a dibutylamino group and a monohydrochloride salt form. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride typically involves the reaction of 2-ethyl-3-methylpentanamide with dibutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The monohydrochloride salt is then obtained by treating the resulting amide with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to isolate the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-methylpentanamide
- Pentanamide, 4-methyl-
- Pentanamide, N-decyl-N-methyl-
Comparison
Compared to these similar compounds, Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is unique due to its specific structural features, such as the dibutylamino group and the monohydrochloride salt form. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
88018-44-4 |
|---|---|
Fórmula molecular |
C17H37ClN2O |
Peso molecular |
320.9 g/mol |
Nombre IUPAC |
N-[(dibutylamino)methyl]-2-ethyl-3-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C17H36N2O.ClH/c1-6-10-12-19(13-11-7-2)14-18-17(20)16(9-4)15(5)8-3;/h15-16H,6-14H2,1-5H3,(H,18,20);1H |
Clave InChI |
ZVEAHJZEBDLKTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CNC(=O)C(CC)C(C)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


